N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Luminescent Materials Development
A study by Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed significant Stokes' shift and quantum yields. These compounds, due to their remarkable optical properties, have potential applications in creating low-cost luminescent materials. The study successfully demonstrated the dispersion of a specific derivative in a transparent thermosetting polyurethane resin, resulting in a luminescent material (Volpi et al., 2017).
Cancer Chemotherapy
Almeida et al. (2018) designed and synthesized a novel series of selenylated imidazo[1,2-a]pyridines showing promising activity against breast cancer cells. The compounds exhibited high cytotoxicity and were capable of inducing apoptosis, highlighting their potential as prototypes for antiproliferative agents in breast cancer treatment (Almeida et al., 2018).
Structural Analysis
Research on the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives by Dhanalakshmi et al. (2018) contributed to a deeper understanding of the structural characteristics and potential applications of these compounds in medicinal chemistry and material science (Dhanalakshmi et al., 2018).
Inotropic Activity Exploration
Spitzer et al. (1988) synthesized a series of imidazo[4,5-b]- and -[4,5-c]pyridine analogues to investigate their inotropic activity. The study revealed that subtle changes in nitrogen position dramatically affect potency, providing valuable insights for the development of drugs addressing congestive heart failure (Spitzer et al., 1988).
Future Directions
Imidazo[1,2-a]pyridines are recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry, and their direct functionalization has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic methodologies and exploring their potential applications in medicinal chemistry and other fields.
Mechanism of Action
Target of Action
The compound N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in pharmaceutical chemistry . They have been found to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of AChE and BChE enzymes affects the cholinergic pathway, which plays a crucial role in memory and cognition . The inhibition of LOX, on the other hand, affects the arachidonic acid pathway, which is involved in inflammation and immune response .
Result of Action
The inhibition of AChE, BChE, and LOX by this compound can lead to various molecular and cellular effects. For instance, the inhibition of AChE and BChE can potentially alleviate symptoms of Alzheimer’s disease . The inhibition of LOX can potentially reduce inflammation and modulate immune response .
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-28-18-12-9-17(10-13-18)11-14-23(27)25-20-7-3-2-6-19(20)21-16-26-15-5-4-8-22(26)24-21/h2-10,12-13,15-16H,11,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVHRWLCSLSELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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